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molecular formula C12H16O B8452168 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran

2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran

Cat. No. B8452168
M. Wt: 176.25 g/mol
InChI Key: XZTQWWZDVWHUKD-UHFFFAOYSA-N
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Patent
US08957069B2

Procedure details

Concentrated hydrochloric acid (130 mL) was added to a solution of ethanol (520 mL) containing 2,3,5-trimethyl-6-prop-2-en-1-ylphenol (52.0 g, 295 mmol) synthesized in Reference Example 51, and the mixture was heated to reflux for 16 hours. The reaction solution was neutralized with a sodium hydrogencarbonate aqueous solution, and then the mixture was extracted using ethyl acetate. The organic layer was washed with saturated saline, and then dried using anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 95:5) to give 35.7 g of the title compound as an oily product (yield: 69%).
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[C:5]([CH2:11][CH:12]=[CH2:13])[C:4]=1[OH:14].C(=O)([O-])O.[Na+]>C(O)C>[CH3:13][CH:12]1[CH2:11][C:5]2[C:6]([CH3:10])=[CH:7][C:8]([CH3:9])=[C:3]([CH3:2])[C:4]=2[O:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
CC1=C(C(=C(C=C1C)C)CC=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Reference Example 51
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 95:5)

Outcomes

Product
Name
Type
product
Smiles
CC1OC2=C(C1)C(=CC(=C2C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: CALCULATEDPERCENTYIELD 68.7%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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